![molecular formula C10H6O2S B14011795 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is a heterocyclic compound featuring a benzothiophene ring fused with an aldehyde group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(Benzo[b]thiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetaldehyde.
Substitution: This compound derivatives with halogen or nitro groups.
Aplicaciones Científicas De Investigación
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mecanismo De Acción
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, benzothiophene derivatives are known to inhibit certain enzymes, such as beta-lactamase, by binding to their active sites. This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(Benzo[b]thiophen-2-yl)pyridine: Shares the benzothiophene core but with a pyridine ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridine)iridium(III): A complex with multiple benzothiophene units.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is unique due to its specific combination of a benzothiophene ring and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H6O2S |
|---|---|
Peso molecular |
190.22 g/mol |
Nombre IUPAC |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H |
Clave InChI |
RZWWYXHKLBRYDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


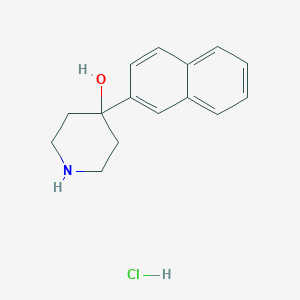
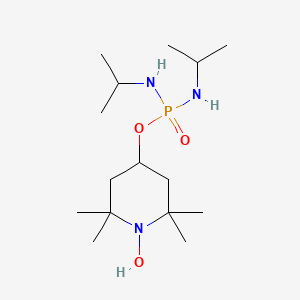
![4-[(2E)-3-(2-Bromoethyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14011724.png)
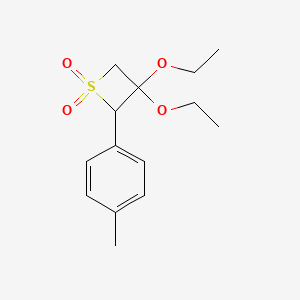
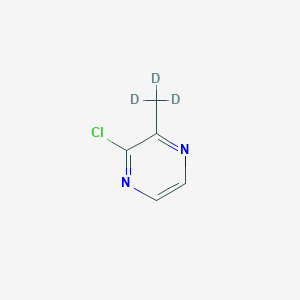
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
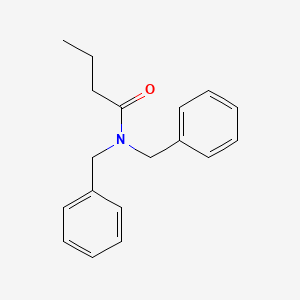
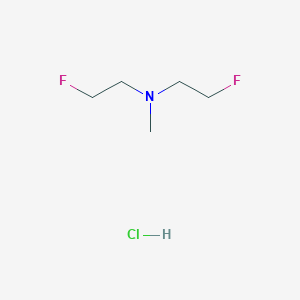

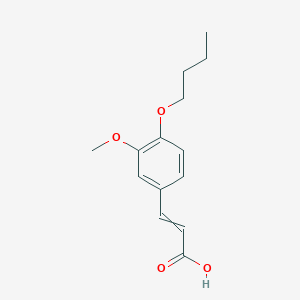
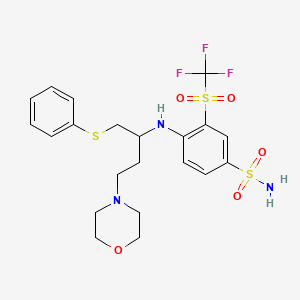

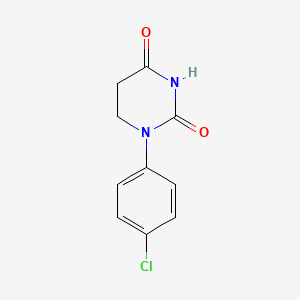
![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
